
1-Methoxy-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C13H12O It is a derivative of acenaphthylene, featuring a methoxy group attached to the 1-position and a hydrogenated 2-position
Méthodes De Préparation
The synthesis of 1-Methoxy-1,2-dihydroacenaphthylene can be achieved through several routes. One common method involves the hydrogenation of acenaphthylene in the presence of a methoxy group donor. The reaction typically requires a metallic hydrogenation catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen gas. The reaction conditions often include elevated temperatures and pressures to ensure complete hydrogenation.
Industrial production methods may involve similar catalytic hydrogenation processes but on a larger scale. The choice of catalyst, reaction conditions, and purification steps are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Methoxy-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, often using hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
1-Methoxy-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methoxy-1,2-dihydroacenaphthylene exerts its effects depends on its specific application. In chemical reactions, the methoxy group can act as an electron-donating group, influencing the reactivity of the compound. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways.
Comparaison Avec Des Composés Similaires
1-Methoxy-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
Acenaphthylene: The parent compound, lacking the methoxy group and hydrogenation at the 2-position.
1-Methoxyacenaphthene: A similar compound with a methoxy group but differing in the hydrogenation pattern.
1,2-Dihydroacenaphthylene: Lacks the methoxy group but shares the hydrogenation at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications.
Propriétés
Numéro CAS |
21857-35-2 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
1-methoxy-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H12O/c1-14-12-8-10-6-2-4-9-5-3-7-11(12)13(9)10/h2-7,12H,8H2,1H3 |
Clé InChI |
KQETZJKJXPMHMA-UHFFFAOYSA-N |
SMILES canonique |
COC1CC2=CC=CC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
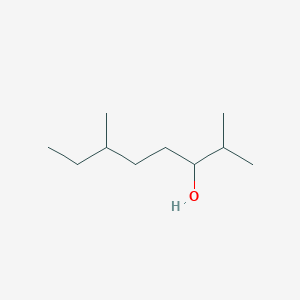
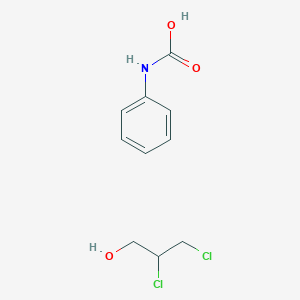

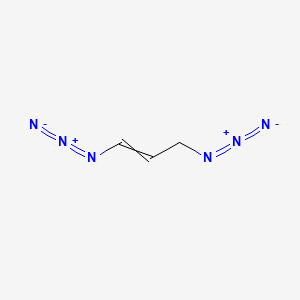

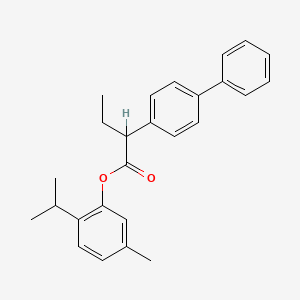
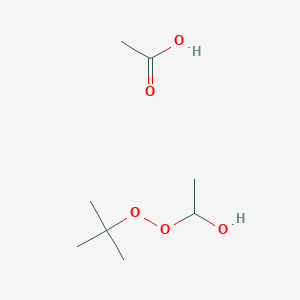

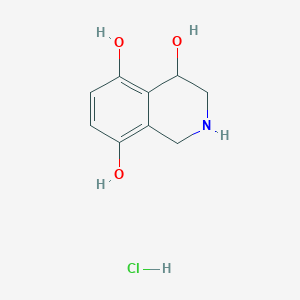
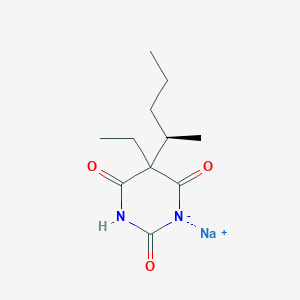
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)

